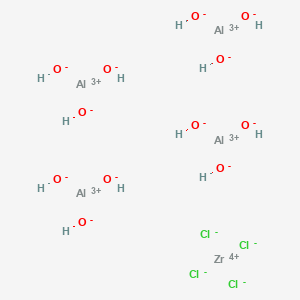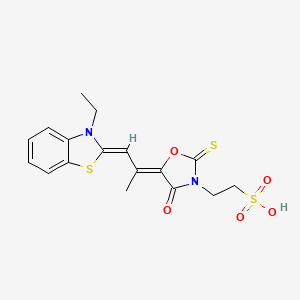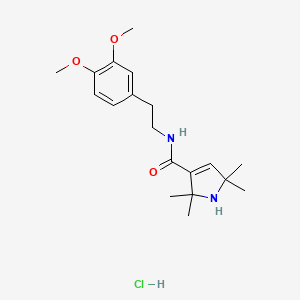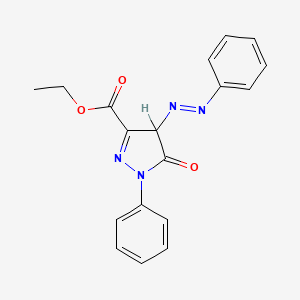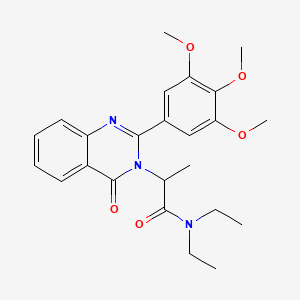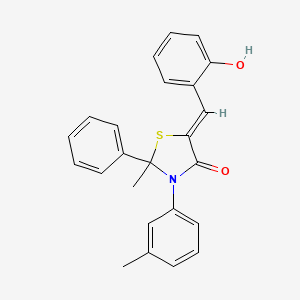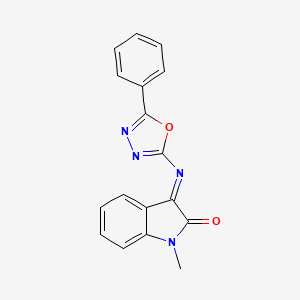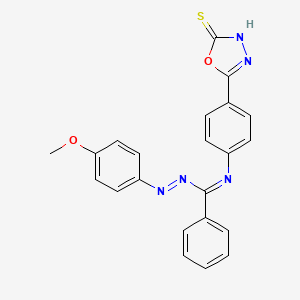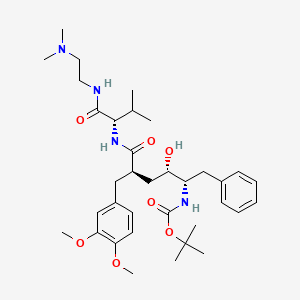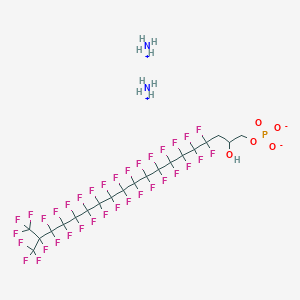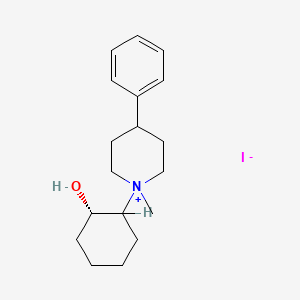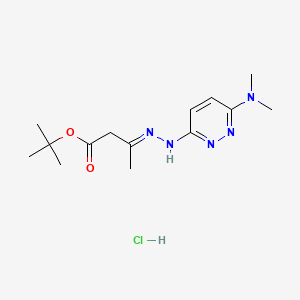
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a pyridazinyl group, and a hydrazono linkage. The presence of the dimethylamino group further enhances its chemical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazone intermediate, which is then reacted with butanoic acid derivatives under controlled conditions. Common reagents used in this synthesis include hydrazine derivatives, dimethylamine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new materials and compounds .
Biology
In biological research, Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .
Medicine
The compound’s potential therapeutic properties are being explored in medicine. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl involves its interaction with specific molecular targets. The dimethylamino group and pyridazinyl hydrazone linkage play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Butanoic acid, 1,1-dimethylethyl ester: Similar in structure but lacks the pyridazinyl hydrazone linkage.
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Contains an oxo group instead of the dimethylamino group.
Uniqueness
The uniqueness of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with diverse applications in research and industry .
属性
CAS 编号 |
90931-94-5 |
|---|---|
分子式 |
C14H24ClN5O2 |
分子量 |
329.82 g/mol |
IUPAC 名称 |
tert-butyl (3E)-3-[[6-(dimethylamino)pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C14H23N5O2.ClH/c1-10(9-13(20)21-14(2,3)4)15-16-11-7-8-12(18-17-11)19(5)6;/h7-8H,9H2,1-6H3,(H,16,17);1H/b15-10+; |
InChI 键 |
HHQPGTUSFHMCLB-GYVLLFFHSA-N |
手性 SMILES |
C/C(=N\NC1=NN=C(C=C1)N(C)C)/CC(=O)OC(C)(C)C.Cl |
规范 SMILES |
CC(=NNC1=NN=C(C=C1)N(C)C)CC(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


